![molecular formula C13H10FN3O3S B2450396 4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1325303-39-6](/img/structure/B2450396.png)

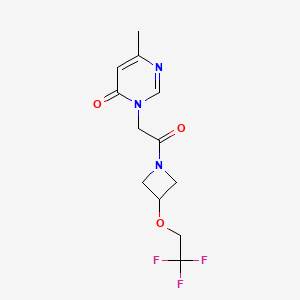

4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

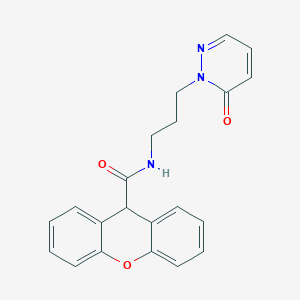

The compound is a complex organic molecule, likely used in advanced chemistry or pharmacology research . It contains several functional groups, including a pyridine ring and a thiadiazine ring, which are common in many pharmaceuticals and synthetic organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving condensation, substitution, or coupling reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been used as inhibitors in biological research, suggesting they may interact with enzymes or other proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Structural and Pharmacological Characteristics

Zwitterionic Properties and Structural Analyses : The related compound, 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide, demonstrates zwitterionic characteristics and is an unusual pyridinium-containing heterocycle. It has been studied for its crystal structure and acidic character, providing insights into the molecular geometry and charge distribution (Dupont et al., 1995).

Synthesis and Oxidation Processes : Another study focused on the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, exploring various oxidation methods to produce novel trioxide derivatives (Neill, Preston, & Wightman, 1998).

Allosteric Modulation of Receptors : Research on 4H-1,2,4-pyridothiadiazine 1,1-dioxides, including the 4-ethyl-2,3-dihydro variant, has shown potential as allosteric modulators of specific receptors, highlighting their pharmacological relevance (Dupont et al., 1999).

Potential Anticancer and Anti-HIV Agents : The study on 4-chlorocoumarin-3-sulfonyl chloride and its reactions has suggested potential applications of related compounds in anticancer and anti-HIV treatments (Jashari et al., 2007).

Activation of Potassium Channels : A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides have been synthesized and tested for their ability to open K(ATP) channels on various tissues, indicating potential for use in vascular and other smooth muscle-related therapies (Pirotte et al., 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with boric acid ester intermediates with benzene rings

Mode of Action

It is suggested that it may interact with its targets through a multi-step substitution reaction . The interaction with its targets and any resulting changes are subject to ongoing research.

Biochemical Pathways

Compounds with similar structures have been found to play a role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions

Pharmacokinetics

In-silico analysis of a similar compound revealed a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption . Further pharmacokinetic studies are required to understand the bioavailability of this compound.

Result of Action

Similar compounds have been found to be effective against cancer as they can inhibit important molecular targets implicated in cancer proliferation and induce autophagy and ferroptosis . They also play a role in treating diabetes type II .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c1-8-4-5-9(7-10(8)14)17-12-11(3-2-6-15-12)21(19,20)16-13(17)18/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRHWXELPWKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)